molecular formula C8H11N3S B15387288 Anilinomethyl carbamimidothioate CAS No. 102272-92-4

Anilinomethyl carbamimidothioate

Cat. No.: B15387288
CAS No.: 102272-92-4
M. Wt: 181.26 g/mol
InChI Key: QUAUURVJNHKWAS-UHFFFAOYSA-N
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Description

Anilinomethyl carbamimidothioate is a chemical compound for research and development purposes. Researchers can rely on our supply for consistent quality, with the product characterized to ensure identity and purity. This product is strictly for laboratory research use and is not classified as a drug or for human use. Store in a cool, dry place, sealed under dry conditions. For more detailed information, researchers are advised to consult specialized chemical databases and relevant scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102272-92-4

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

anilinomethyl carbamimidothioate

InChI

InChI=1S/C8H11N3S/c9-8(10)12-6-11-7-4-2-1-3-5-7/h1-5,11H,6H2,(H3,9,10)

InChI Key

QUAUURVJNHKWAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCSC(=N)N

Origin of Product

United States

Structure Activity Relationship Sar and Mechanistic Elucidation of Anilinomethyl Carbamimidothioate Derivatives

Systematic Investigation of Structural Modifications and Their Influence on Biological Interactions

The structure-activity relationship (SAR) for carbamimidothioate derivatives has been explored, particularly in the context of enzyme inhibition. Studies on a series of (4-sulphamoylphenyl)carbamimidothioates have demonstrated that modifications to different parts of the molecule can significantly alter inhibitory potency and selectivity against various enzyme isoforms.

For instance, in the inhibition of human carbonic anhydrase (CA) isoforms, the nature of the substituent on the carbamimidothioate moiety plays a crucial role. The general order of inhibitory activity was found to be allyl carbamimidothioate ≥ benzyl (B1604629) carbamimidothioates ≈ alkyl carbamimidothioates ≥ propargyl carbamimidothioates nih.gov. Within aliphatic derivatives, a clear trend was observed where increasing the length of the carbon chain enhanced inhibitory activity. A notable example is the heptyl-substituted derivative, which was 34 times more potent as a CA II inhibitor than its methyl-substituted counterpart nih.gov. This suggests that hydrophobic interactions within the active site are a key determinant of potency for this class of compounds.

The substitution pattern on the aromatic ring, analogous to the anilino ring, is a critical factor influencing molecular recognition and the strength of binding to biological targets. In the case of benzylic carbamimidothioate derivatives acting as carbonic anhydrase II inhibitors, the electronic properties of the substituents have a profound effect. The presence of electron-withdrawing groups on the phenyl ring was shown to increase inhibitory activity nih.gov. Conversely, the introduction of electron-donating groups led to a reduction in potency nih.gov.

This relationship is highlighted by the superior performance of compounds with halogen substitutions. For example, the derivative with a 3,5-difluorobenzyl substitution was identified as the most effective inhibitor against the hCA II isoform among the tested series nih.gov. This indicates that the electronic landscape of the anilino portion of the molecule is pivotal for optimal interaction with amino acid residues within the enzyme's active site, likely through favorable electrostatic or hydrogen bonding interactions.

Conformational analysis is a fundamental tool for understanding how the three-dimensional shape of a molecule influences its biological activity. The spatial arrangement of atoms and functional groups determines how a ligand can fit into a receptor's binding site. Flexible molecules, such as anilinomethyl carbamimidothioate derivatives, can adopt multiple conformations, only some of which may be biologically active. By identifying the low-energy, active conformation, researchers can design more rigid and potent analogs. While specific conformational analysis studies for this compound derivatives were not prominently featured in the surveyed literature, this type of analysis remains a crucial aspect of rational drug design for correlating molecular structure with activity profiles.

Mechanistic Studies of Biological Actions at the Molecular and Cellular Level

Understanding the precise mechanism by which a compound exerts its biological effect is fundamental to drug development. For this compound derivatives, mechanistic studies focus on their interactions with specific enzymes and receptors at a molecular level, elucidating the nature of binding and the consequences of this interaction on cellular pathways.

Table 1: Inhibition Data (KI in nM) of (4-sulphamoylphenyl)carbamimidothioate Derivatives against Human Carbonic Anhydrase Isoforms I and II.

Compound ID R Group hCA I (KI nM) hCA II (KI nM)
8a -CH₃ 92.5 85.8
8b -C₃H₇ 75.3 4.5
8c -C₇H₁₅ 69.4 2.5
8j -CH₂(4-F-C₆H₄) 75.8 15.3
8k -CH₂(4-Cl-C₆H₄) 88.4 10.2
8l -CH₂(4-CF₃-C₆H₄) 73.5 8.9
8m -CH₂(3,5-diF-C₆H₃) 82.2 1.7
AAZ * - 250 12.5

Data sourced from investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors nih.gov. AAZ (Acetazolamide) is a standard CA inhibitor shown for comparison.

Neuraminidase and Tyrosine Kinase: Neuraminidase and tyrosine kinases are other critical enzyme classes that serve as important drug targets. Neuraminidase is essential for the replication of influenza viruses, and its inhibitors are key antiviral drugs mdpi.comnih.gov. Tyrosine kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for anticancer therapies mdpi.comed.ac.uk. While extensive research exists on inhibitors for these enzymes, the specific investigation of this compound derivatives as inhibitors of neuraminidase or tyrosine kinases was not identified in the reviewed literature.

The interaction between a ligand and its receptor is governed by the principles of kinetics and thermodynamics. Binding kinetics describe the rates at which a ligand associates (the on-rate, k-on) and dissociates (the off-rate, k-off) from its receptor. These rates determine the duration of the drug-receptor complex, which can be more influential on the pharmacological effect than binding affinity alone. The equilibrium dissociation constant (Kd), a measure of binding affinity, is the ratio of the off-rate to the on-rate (k-off/k-on).

Thermodynamic analysis further characterizes the binding by quantifying the changes in enthalpy (ΔH) and entropy (ΔS) upon complex formation. This provides insight into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects. While these principles are fundamental to understanding drug action, specific experimental studies detailing the binding kinetics and thermodynamics of this compound derivatives with their biological targets were not found in the literature searched for this article. Such studies would be invaluable for a complete mechanistic understanding and for the future design of derivatives with optimized kinetic profiles.

Table of Compounds Mentioned

Compound Name/Identifier
This compound
(4-sulphamoylphenyl)carbamimidothioates
Acetazolamide (AAZ)
Methyl (4-sulphamoylphenyl)carbamimidothioate (8a)
Propyl (4-sulphamoylphenyl)carbamimidothioate (8b)
Heptyl (4-sulphamoylphenyl)carbamimidothioate (8c)
4-Fluorobenzyl (4-sulphamoylphenyl)carbamimidothioate (8j)
4-Chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate (8k)
4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate (8l)

Chemical Reactivity, Stability, and Reaction Pathways Relevant to Mechanistic Understanding

Due to the limited availability of specific research on the chemical reactivity, stability, and reaction pathways of "this compound," this section will discuss the expected reactivity based on the behavior of closely related structural analogs, such as N-arylmethyl thioureas and guanidinyl thioureas. The inherent functionalities—an aniline (B41778) ring, a methylene (B1212753) bridge, and a carbamimidothioate moiety—dictate the molecule's chemical behavior.

The carbamimidothioate group, which is structurally similar to a guanidinyl-thiourea, is the most reactive part of the molecule. This group possesses both nucleophilic (amine and thione) and basic (guanidine-like) centers. The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Key Reaction Pathways:

Desulfurization to Form Guanidines: A primary reaction pathway for compounds containing a thiourea (B124793) or a related moiety is the conversion to the corresponding guanidine. This transformation typically involves an oxidative or metal-catalyzed desulfurization process. For instance, the treatment of a thiourea derivative with an oxidizing agent can lead to the formation of a carbodiimide intermediate, which then reacts with an amine to yield a guanidine. tandfonline.comresearchgate.net

Reaction with Electrophiles: The nitrogen atoms in the carbamimidothioate moiety are nucleophilic and can react with various electrophiles. Alkylation and acylation reactions are expected to occur at these positions, leading to a variety of substituted derivatives.

Thermal Decomposition: Substituted thioureas can undergo thermal decomposition. The pathway of decomposition can be influenced by temperature and the substitution pattern on the thiourea. At elevated temperatures, an equilibrium may be established between the thiourea, an isothiocyanate, and an amine. researchgate.net This equilibrium can be a key step in various synthetic transformations.

Hydrolysis: The stability of guanidine and thiourea derivatives in aqueous media can vary. Bicyclic guanidines, for example, have been shown to be susceptible to hydrolysis in the presence of hydroxide ions. The carbamimidothioate moiety in this compound could potentially undergo hydrolysis under certain pH conditions, leading to the formation of urea derivatives and hydrogen sulfide.

Illustrative Reactivity Data of Analogous Compounds:

To provide a more concrete understanding of the potential reactivity, the following tables summarize findings from studies on related guanidine-thiourea and substituted thiourea compounds.

Table 1: Catalytic Activity of a Guanidine-Thiourea Organocatalyst in a Nitro-Michael Addition Reaction nih.gov

EntrySolventTime (h)Yield (%)
1Toluene266
2CH2Cl22485
3THF2496
4CH3CN2475
5Dioxane2488

This table demonstrates the catalytic activity of a guanidine-thiourea compound in promoting a carbon-carbon bond-forming reaction, highlighting the influence of the solvent on the reaction's efficiency.

Table 2: Conversion of Substituted Thioureas to Guanidines via Photocatalysis acs.org

EntryThiourea SubstituentProduct Yield (%)
1Diphenyl81
24-Methoxyphenyl, Phenyl75
34-Chlorophenyl, Phenyl68
44-Trifluoromethylphenyl, Phenyl45
5N-Benzyl22

This table illustrates the photocatalytic conversion of various N-substituted thioureas to their corresponding guanidines, indicating that the electronic nature of the substituents can influence the reaction yield.

Advanced Spectroscopic and Crystallographic Analyses in Carbamimidothioate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformational preferences of anilinomethyl carbamimidothioate in solution. nih.govresearchgate.net Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, offering insights into the molecule's preferred three-dimensional arrangement. mdpi.combirmingham.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the anilino group would typically appear in the downfield region (δ 6.5-8.0 ppm). The methylene (B1212753) (-CH₂-) protons, situated between the anilino nitrogen and the carbamimidothioate nitrogen, would likely present as a singlet or a multiplet depending on the rotational freedom and coupling with adjacent protons. The N-H protons of the anilino and carbamimidothioate groups would show broad signals whose chemical shifts are sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. np-mrd.orglibretexts.org The carbon atom of the thiocarbonyl group (C=S) is characteristically found in the downfield region of the spectrum, often above 180 ppm. mdpi.com The aromatic carbons of the phenyl ring would display a set of signals between δ 110-150 ppm. The methylene carbon would resonate in the aliphatic region of the spectrum.

Conformational Analysis: The rotational freedom around the various single bonds in this compound can lead to different conformations in solution. uq.edu.au Variable-temperature NMR studies and two-dimensional NMR techniques like NOESY can be employed to understand these conformational dynamics. mdpi.com For instance, NOESY can detect spatial proximities between the protons of the aniline (B41778) ring and the methylene protons, helping to define the preferred orientation of the anilino group relative to the rest of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical ranges for similar functional groups.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H 7.0 - 7.5 115 - 130
Aromatic C-N - 140 - 150
-CH₂- 4.5 - 5.5 40 - 50
C=S - >180
-NH- (Anilino) 5.0 - 6.0 (broad) -
-NH₂ (Carbamimidothioate) 7.0 - 8.0 (broad) -

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and intermolecular interactions within the crystal lattice.

Studies on related carbamimidothioate structures show that the carbamimidothioate group tends to be planar or nearly planar. nih.gov The C-N bond lengths within this group are often intermediate between typical single and double bonds, suggesting electron delocalization. nih.gov The crystal structure would also elucidate the hydrogen bonding network, which is expected to be extensive given the presence of N-H groups, playing a crucial role in the packing of the molecules in the crystal.

Table 2: Typical Bond Lengths and Angles for a Carbamimidothioate Moiety Data derived from related structures. nih.govresearchgate.netresearchgate.net

Bond Typical Length (Å) Angle Typical Angle (°)
C=S 1.65 - 1.75 N-C-N 115 - 125
C-N (Amidine) 1.30 - 1.40 N-C=S 118 - 128
C-N (Thioamide) 1.35 - 1.45 C-N-C 120 - 130

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and studying intermolecular interactions like hydrogen bonding. nih.govs-a-s.org Each vibrational mode of the molecule corresponds to a specific energy, which can be observed as an absorption band in the IR or Raman spectrum. nist.govnist.gov

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations of the aniline and carbamimidothioate groups are expected to appear in the 3200-3500 cm⁻¹ region. libretexts.org The broadening and position of these bands can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. libretexts.orgvscht.cz

C=N and C-N Stretching: The stretching vibrations of the C=N and C-N bonds of the carbamimidothioate moiety are expected in the 1500-1650 cm⁻¹ region.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic band for thiourea (B124793) and its derivatives, typically appearing in the 700-850 cm⁻¹ region. daneshyari.comnih.gov Its position can be influenced by coupling with other vibrations.

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the phenyl ring are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=S bond, which may show a strong Raman signal. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data for related compounds. daneshyari.comresearchgate.net

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹) Typical Intensity (IR)
N-H Stretching 3200 - 3500 Medium-Strong, Broad
Aromatic C-H Stretching 3000 - 3100 Medium
Aliphatic C-H Stretching 2850 - 2960 Medium
C=N / C-N Stretching 1500 - 1650 Strong
Aromatic C=C Stretching ~1600, 1450-1500 Medium-Strong
C=S Stretching 700 - 850 Medium

Mass Spectrometry Techniques for Compound Identification and Mechanistic Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. core.ac.ukresearchgate.net Upon ionization, the molecule breaks apart in a predictable manner, providing a "fingerprint" that can be used for identification and structural confirmation. libretexts.org

Expected Fragmentation Pathways:

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule. The presence of nitrogen atoms (an odd number in this case) would result in an odd nominal molecular weight, according to the nitrogen rule. libretexts.org

Alpha-Cleavage: Cleavage of the bond between the methylene group and the anilino nitrogen is a likely fragmentation pathway. miamioh.edu This would result in the formation of a stable anilino-containing fragment or a carbamimidothioate-containing fragment.

Loss of Small Molecules: The loss of small, stable neutral molecules such as HCN, H₂S, or NH₃ from the molecular ion is also a common fragmentation pathway in such compounds.

Fragmentation of the Anilino Group: The phenyl ring can undergo characteristic fragmentations, such as the loss of a C₂H₂ (acetylene) molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. nist.gov

Table 4: Plausible Mass Spectrometric Fragments for this compound

Fragment Ion Proposed Structure / Loss Significance
[M]⁺• C₈H₁₀N₄S⁺• Molecular Ion
[M - CH₂N]⁺ Loss of azomethine Cleavage of the anilino-methyl bond
[C₆H₅NHCH₂]⁺ Anilinomethyl cation Alpha-cleavage
[C₇H₅N]⁺• Loss of CH₃N₂S Fragmentation of the side chain
[C₆H₅]⁺ Phenyl cation Loss of the entire substituent

Computational and Theoretical Chemistry Approaches in Anilinomethyl Carbamimidothioate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and reactivity of molecules that are often inaccessible through experimental means alone. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its own strengths in the study of compounds like Anilinomethyl carbamimidothioate.

Density Functional Theory (DFT) Applications in Conformational and Spectroscopic Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com It is extensively used to investigate the conformational landscapes and spectroscopic properties of molecules.

In the context of carbamimidothioate derivatives, DFT calculations, often employing functionals like B3LYP and M06-2X with appropriate basis sets such as 6-311+G(d,p), are used to perform conformational analyses. nih.govnih.gov This allows researchers to identify stable conformers and understand the energetic relationships between different spatial arrangements of the molecule. nih.govnih.gov For instance, studies on similar structures, like dipeptides, have successfully located numerous stable conformers and analyzed their migration patterns to more stable geometries. nih.govnih.gov

DFT is also a powerful tool for interpreting and predicting spectroscopic data. fapesp.brnih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman) and electronic spectra (UV-Vis) can be compared with experimental data to confirm molecular structures. nih.govmdpi.comscirp.org For example, DFT has been used to analyze the vibrational spectra of various organic molecules, aiding in the assignment of characteristic bands. scirp.org Furthermore, DFT calculations can provide insights into electronic properties such as HOMO-LUMO gaps, which are crucial for understanding chemical reactivity and electronic transitions. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets in Spectroscopic Studies

Compound TypeDFT FunctionalBasis SetApplicationReference
DipeptideB3LYP, B3LYP-D3, M06-2X6-311+G(d,p)Conformational Analysis, UV-Vis Spectra nih.govnih.gov
Carbazate DerivativesB3LYP6-31G(d,p)Geometry Optimization, FMO Analysis nih.gov
Chloro-azaindole-carbaldehydesB3LYP-D3, PBE0-D3, ωB97X-DNot SpecifiedVibrational Spectra Analysis mdpi.com
PyrimethamineB3LYP, MN15, wB97XD6-311++G(d,p), def2TZVPPVibrational and NMR Spectra scirp.org
Co(III) ComplexB3LYP6-31+G(d,p)/LanL2DZStructure Optimization, UV-Vis Spectra mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Understanding how a molecule like this compound interacts with biological targets is crucial for its development as a potential therapeutic agent. Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for this purpose. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding mode and affinity. lupinepublishers.comnih.gov This technique is widely used to screen large libraries of compounds against a specific protein target. nih.govnih.govnih.gov For instance, in the study of novel tacrine-carbamate derivatives as cholinesterase inhibitors, covalent docking was used to determine the binding modes of the compounds at the active sites of the enzymes. nih.gov

Following docking, molecular dynamics simulations can be performed to study the stability and dynamics of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a more realistic picture of the interactions in a dynamic environment, taking into account the flexibility of both the ligand and the protein. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. nih.govmdpi.com For example, MD simulations have been used to assess the stability of ligand-protein complexes for potential antibacterial and anticancer agents. nih.govmdpi.com

Table 2: Applications of Molecular Docking and Dynamics Simulations

Study AreaTargetMethodKey FindingsReference
Antibacterial AgentsStaphylococcus aureus MurDMolecular Docking, MD SimulationIdentified key binding interactions and stability of the complex. nih.gov
Anticancer AgentsTubulinMolecular Docking, MD SimulationRevealed hydrogen bonds and hydrophobic interactions within the binding pocket. mdpi.com
Cholinesterase InhibitorsAChE, BuChECovalent DockingDetermined binding modes of pseudo-irreversible inhibitors. nih.gov
TTR StabilizersVal122Ile TTR mutantMD SimulationInvestigated binding of derivatives and identified key functional groups for stability. mdpi.com

Virtual Screening and In Silico Library Design for Novel Carbamimidothioate Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the time and cost associated with experimental screening. nih.gov Structure-based virtual screening utilizes the 3D structure of the target protein to dock candidate molecules and rank them based on their predicted binding affinity. nih.gov

In the context of this compound, virtual screening can be employed to identify novel analogues with potentially improved activity. nih.gov By screening large chemical databases, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov

Furthermore, in silico library design allows for the creation of novel chemical entities that are not present in existing databases. nih.gov By combining different molecular fragments and scaffolds, it is possible to generate vast libraries of virtual compounds. nih.gov These libraries can then be screened to identify promising new carbamimidothioate analogues with desired properties. For example, a study on cyanobacterial pseudo-natural products involved generating an in silico library by tethering fragments to create novel compounds with favorable drug-like properties. nih.gov

Prediction of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry provides powerful tools for elucidating reaction mechanisms and identifying transition state structures. nih.gov Understanding the pathway of a chemical reaction is essential for optimizing reaction conditions and for designing new synthetic routes. researchgate.net

Quantum chemical methods, particularly DFT, can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction coordinate. nih.govresearchgate.net This allows for the determination of activation energies and the identification of the most favorable reaction pathway. nih.gov For example, computational studies have been used to predict the reactivity of covalent warheads by calculating reaction barriers. chemrxiv.org

The prediction of reaction outcomes is another area where computational methods are making a significant impact. arxiv.orgmit.edu Machine learning models, trained on large datasets of known reactions, can predict the products of a given set of reactants with increasing accuracy. arxiv.orgmit.edu While challenges remain in generalizing to novel chemistry, these methods hold great promise for accelerating the discovery of new reactions and synthetic pathways. arxiv.org

Applications of Anilinomethyl Carbamimidothioate and Its Analogues As Research Tools and Chemical Probes

Development of Chemical Probes for Target Identification and Validation in Biological Systems

Chemical probes are indispensable small molecules for dissecting complex biological processes. nih.gov They are designed to interact with a specific protein target, enabling researchers to study its function in a cellular context. The design of a chemical probe typically incorporates a binding group for the target, a reactive group for covalent modification (in the case of irreversible probes), and a reporter tag for detection. nih.gov

The anilinomethyl carbamimidothioate scaffold is well-suited for the development of chemical probes. The aniline (B41778) ring can be substituted to create a variety of analogues that can be optimized for selective binding to a target protein. The carbamimidothioate group, being a reactive moiety, could potentially serve as a "warhead" for covalent modification of the target protein, a feature often desired in probes for robust target labeling and identification.

For instance, studies on other carbamimidothioate-containing compounds have demonstrated their ability to act as inhibitors of specific enzymes, such as carbonic anhydrases. This suggests that the carbamimidothioate group can be recognized by and react with active sites of certain proteins. By analogy, this compound analogues could be designed to target other enzymes where the carbamimidothioate could form a covalent bond with a nucleophilic residue in the active site.

The general workflow for using a chemical probe for target identification involves treating a biological sample (e.g., cell lysate or intact cells) with the probe, followed by the detection of the probe-protein complex. This is often achieved through a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. nih.gov The this compound scaffold could be readily modified to include such reporter tags, for example, by attaching them to the aniline ring or a suitable linker.

Table 1: Potential Design of this compound-Based Chemical Probes

ComponentRole in Chemical ProbePotential Implementation in this compound
Binding Group Confers selectivity for the target protein.Substituted aniline ring and overall molecular shape.
Reactive Group Forms a covalent bond with the target protein.The carbamimidothioate moiety.
Reporter Tag Enables detection and/or isolation of the probe-target complex.Biotin, fluorophores, or click chemistry handles attached to the aniline ring.

Utilization in Activity-Based Protein Profiling (ABPP) Studies

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. ABPP utilizes active site-directed covalent probes to label and identify active enzymes. chemrxiv.org The core of an ABPP probe is a reactive group, or "warhead," that covalently modifies a catalytically active residue in the enzyme's active site.

Given the reactive nature of the carbamimidothioate group, this compound analogues could be developed as novel probes for ABPP. The carbamimidothioate could act as a warhead targeting specific classes of enzymes, potentially those with a reactive serine, cysteine, or other nucleophilic residue in their active site. The aniline and methyl components of the scaffold would influence the selectivity of the probe for certain enzyme subfamilies.

In a typical competitive ABPP experiment, a biological sample is pre-incubated with a library of potential inhibitors before the addition of a broad-spectrum ABPP probe. If a compound in the library binds to the active site of an enzyme, it will block the labeling of that enzyme by the ABPP probe. This allows for the high-throughput screening of inhibitor libraries and the determination of their selectivity across a proteome. This compound-based probes could expand the repertoire of available tools for ABPP, enabling the study of enzyme classes that are not well-covered by existing probes.

Contribution to the Construction of Diverse Chemical Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds to identify "hits" with a desired biological activity. The success of an HTS campaign is highly dependent on the chemical diversity of the compound library being screened.

The this compound scaffold provides an excellent starting point for the construction of diverse chemical libraries. The synthesis of this scaffold allows for the introduction of diversity at multiple points. For example:

The Aniline Ring: A wide variety of substituted anilines can be used as starting materials, leading to analogues with different electronic and steric properties.

The Methyl Group: The methyl group could potentially be replaced with other alkyl or aryl groups to explore different binding pockets.

The Carbamimidothioate: The sulfur and nitrogen atoms of the carbamimidothioate can be alkylated or acylated to further diversify the scaffold.

This synthetic tractability would allow for the creation of a large library of this compound analogues with a wide range of physicochemical properties, increasing the probability of finding hits against a variety of biological targets in an HTS campaign.

Table 2: Potential Points of Diversification for this compound Libraries

Position of DiversificationPotential Modifications
Aniline RingSubstitution with various functional groups (e.g., halogens, alkyl, alkoxy, nitro).
Methyl GroupReplacement with other alkyl chains, cyclic groups, or aryl moieties.
Carbamimidothioate GroupS-alkylation, N-acylation, or formation of different salt forms.

Exploitation in Advanced Material Science Research

While the primary focus of this article is on biological applications, the chemical structure of this compound suggests potential, though less explored, applications in material science. For instance, anilino-methyl groups are present in compounds like anilino-methyl-triethoxysilane, which are used as coupling agents and for surface modification of materials.

The carbamimidothioate moiety, with its sulfur and nitrogen atoms, could potentially coordinate with metal ions, suggesting applications in the development of novel coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of applications, including catalysis, gas storage, and sensing. The ability to modify the aniline ring would allow for the fine-tuning of the electronic properties and steric bulk of the ligand, which could in turn be used to control the structure and properties of the resulting materials. However, it is important to note that there is currently no specific literature detailing the use of this compound in this context.

Q & A

Q. What are the optimal synthetic routes for anilinomethyl carbamimidothioate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via multicomponent reactions involving aromatic aldehydes, thiourea derivatives, and alkylating agents. A one-pot approach using S-benzylisothiourea hydrochloride as a precursor under mild acidic conditions (e.g., HCl/EtOH) has demonstrated yields >80% with high purity . Key variables include:

  • Temperature : Reactions at 60–80°C minimize side-product formation.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) enhances reaction efficiency.
  • Work-up : Ethanol recrystallization improves purity (>95% by HPLC).
    For reproducibility, document stoichiometry, solvent ratios, and purification steps in detail .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aniline protons at δ 6.8–7.2 ppm; thiourea carbons at δ 170–180 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.2) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
    Always compare data with literature or reference standards .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is sensitive to moisture and oxidation. Optimal storage conditions include:

  • Temperature : 2–8°C under inert gas (argon/nitrogen) .
  • Solubility : Store in anhydrous DMSO or DMF to prevent hydrolysis.
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Use in silico tools to predict structure-activity relationships (SAR):

  • Docking Studies : Target enzymes (e.g., tubulin) using AutoDock Vina to optimize binding affinity .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CH₃) with anticancer activity (IC₅₀ values) .
  • ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
    Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Address discrepancies through:

  • Comparative Assay Design : Standardize cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., incubation time, serum concentration) .
  • Meta-Analysis : Aggregate data from ≥3 independent studies using fixed/random-effects models to identify outliers .
  • Mechanistic Studies : Use Western blotting or flow cytometry to confirm target engagement (e.g., apoptosis vs. anti-mitotic effects) .
    Report negative results transparently to avoid publication bias .

Q. What strategies improve the regioselectivity of this compound in heterocyclic synthesis?

Methodological Answer: Optimize reaction conditions for Hantzsch-type cyclizations:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 5-membered ring formation .
  • Catalyst Screening : Cu(I) catalysts enhance regioselectivity (>90% for isoxazoline derivatives) .
  • Temperature Gradients : Stepwise heating (25°C → 80°C) reduces byproducts.
    Characterize products via X-ray crystallography to confirm regiochemistry .

Q. How can researchers ensure reproducibility of this compound-based assays across laboratories?

Methodological Answer: Adopt standardized protocols:

  • Material Characterization : Share NMR, HPLC, and elemental analysis data via open-access repositories .
  • Detailed Supplemental Information : Include step-by-step videos or spectra in supporting files .
  • Inter-Lab Validation : Collaborate with ≥2 external labs to cross-verify IC₅₀ values .
    Use unique identifiers (e.g., PubChem CID) for chemical tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.